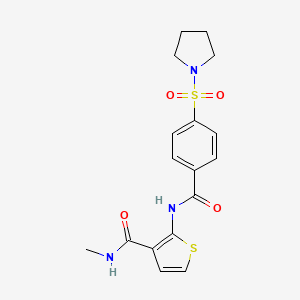![molecular formula C21H26N4O5 B2554031 Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate CAS No. 900270-62-4](/img/structure/B2554031.png)
Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones involved a three-step process from acetoacetic esters . Similarly, the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives was achieved via the reaction of naproxenoyl chloride with different amino compounds . These methods may be relevant to the synthesis of the compound , as they demonstrate the construction of complex structures from simpler building blocks.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. X-ray diffraction analysis has been used to determine the structures of oxazolines and bisoxazolines, confirming the E-stereochemistry of the alkoxycarbonylation products . Although the structure of the compound is not directly analyzed in the provided papers, the techniques and findings from these studies could be applied to elucidate its structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular framework. The papers describe various chemical reactions, such as the cyclization of thiosemicarbazides to form triazoles and the oxidative carbonylation of prop-2-ynylamides to yield oxazolines . These reactions highlight the types of transformations that may be applicable to the compound , particularly if it contains similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the provided papers do not directly discuss the properties of the compound , they do report on the properties of related compounds. For instance, the lipase and α-glucosidase inhibition activities of triazole derivatives and the antibacterial and antifungal activities of naphthylpropionamide derivatives suggest that the compound may also exhibit biological activities.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including derivatives produced via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, have been a focus due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, reactions involving prop-2-ynyl alpha-ketoesters and amides under oxidative carbonylation conditions yield various heterocyclic derivatives, such as tetrahydropyridines and oxazolines, which are valuable in synthesizing complex organic molecules (Bacchi et al., 2005).
Novel Material Synthesis
The chemical modification of carbon nanotubes (CNTs) through reactions with specific organic molecules, like 3-(trimethoxysilyl)propan-1-amine, leads to materials with enhanced properties, such as selective sensors for iodide ions. These modifications improve the material's sensitivity and selectivity due to increased surface area and reactive centers, suggesting potential applications in environmental monitoring and analytical chemistry (Ghaedi et al., 2015).
Biological Studies and Drug Development
Compounds with specific functional groups are also pivotal in drug development and biological studies. For example, the synthesis of novel derivatives with antibacterial and antifungal properties involves structural modifications to enhance microbial inhibition. This suggests the potential of such compounds in developing new therapeutic agents (Helal et al., 2013). Additionally, compounds with antioxidant and anticancer activities are synthesized to investigate their efficacy against various cancer cell lines, highlighting the role of chemical synthesis in discovering novel treatments (Tumosienė et al., 2020).
properties
IUPAC Name |
propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-13(2)30-17(26)12-22-20(27)16-11-15-19(24(16)9-6-10-29-4)23-18-14(3)7-5-8-25(18)21(15)28/h5,7-8,11,13H,6,9-10,12H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPMCNTJWDOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-{[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl]formamido}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

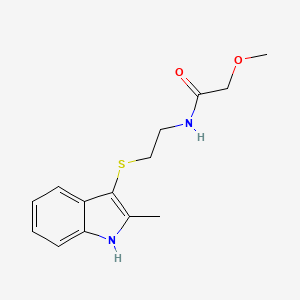
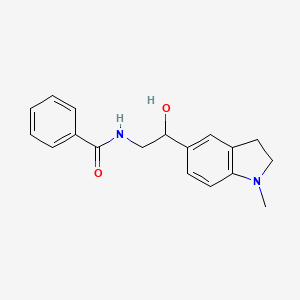
![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)
![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)
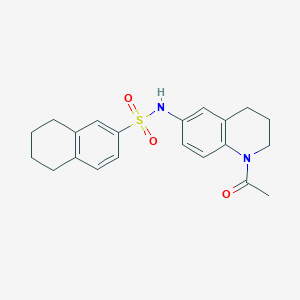
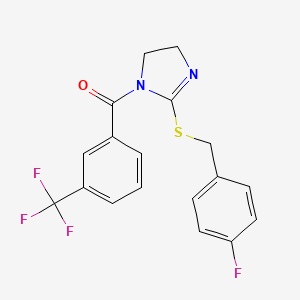
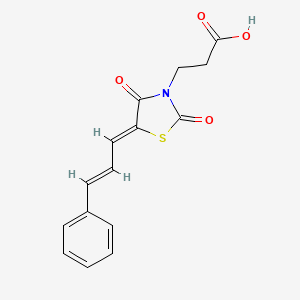
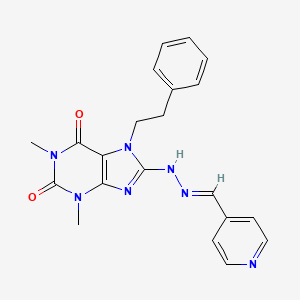
![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)


